molecular formula C9H6N4 B14677729 1,3,6,9b-Tetraazaphenalene CAS No. 37159-99-2

1,3,6,9b-Tetraazaphenalene

Cat. No.: B14677729
CAS No.: 37159-99-2
M. Wt: 170.17 g/mol
InChI Key: MAEGTYLEMVJXMV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,3,6,9b-Tetraazaphenalene typically involves cyclization reactions that incorporate nitrogen-containing precursors. One common synthetic route includes the reaction of appropriate nitriles with hydrazine derivatives under controlled conditions. Industrial production methods may involve similar cyclization reactions but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1,3,6,9b-Tetraazaphenalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the ring can be replaced by other functional groups.

    Common Reagents and Conditions: Reagents such as sulfuric acid, sodium hydroxide, and various catalysts are often used in these reactions. Conditions may vary from mild to harsh, depending on the desired transformation.

    Major Products: The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the compound.

Scientific Research Applications

1,3,6,9b-Tetraazaphenalene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,6,9b-Tetraazaphenalene involves its interaction with various molecular targets. The nitrogen atoms in its structure allow it to form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions makes it a versatile compound in both biological and chemical systems .

Comparison with Similar Compounds

1,3,6,9b-Tetraazaphenalene can be compared with other similar heterocyclic compounds, such as:

Properties

CAS No.

37159-99-2

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

2,4,8,13-tetrazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene

InChI

InChI=1S/C9H6N4/c1-2-7-10-5-4-9-12-6-11-8(3-1)13(7)9/h1-6H

InChI Key

MAEGTYLEMVJXMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC3=CC=NC(=C1)N23

Origin of Product

United States

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